molecular formula C13H14N2O B8667221 (4-(Benzylamino)pyridin-3-yl)methanol

(4-(Benzylamino)pyridin-3-yl)methanol

Cat. No.: B8667221
M. Wt: 214.26 g/mol
InChI Key: RTGKTXXPBLDWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Benzylamino)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine core substituted with a benzylamino group at the 4-position and a hydroxymethyl group at the 3-position. The benzylamino group enhances lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

[4-(benzylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C13H14N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2,(H,14,15)

InChI Key

RTGKTXXPBLDWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

4-Benzylaminopyridine

  • Structure : Lacks the hydroxymethyl group at the 3-position of the pyridine ring.
  • Properties: Reduced polarity compared to (4-(Benzylamino)pyridin-3-yl)methanol due to the absence of the alcohol moiety. This decreases aqueous solubility but increases membrane permeability.
  • Applications : Widely used as a catalyst in acylation reactions and as a precursor in drug synthesis (e.g., intermediates for kinase inhibitors) .

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

  • Structure : Piperidine ring substituted with benzyl and methyl groups; differs in heterocyclic core (piperidine vs. pyridine).
  • The stereochemistry (3R,4R) also influences chiral recognition in drug design .
  • Synthesis: Involves multi-step processes like quaternization, partial reduction, and reductive amination, paralleling methods that could be adapted for synthesizing this compound .

(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

  • Structure : Dioxolane ring with a hydroxymethyl ether side chain; lacks aromaticity but shares the hydroxymethyl functional group.
  • Properties : The dioxolane ring enhances stability under acidic conditions, while the bromopentyl group provides a handle for further functionalization. This contrasts with the pyridine-based reactivity of the target compound .

[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol

  • Structure : Piperidine-pyrimidine hybrid with a hydroxymethyl group.
  • Properties: The ethoxy-pyrimidine moiety introduces electron-withdrawing effects, altering electronic properties compared to the benzylamino-pyridine system. This compound’s dual heterocyclic structure may enhance binding specificity in medicinal chemistry applications .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Solubility (Predicted) Notable Applications
This compound Pyridine 4-Benzylamino, 3-hydroxymethyl Moderate (polar groups) Drug intermediates, catalysts
4-Benzylaminopyridine Pyridine 4-Benzylamino Low Acylation catalysts, synthesis
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine Piperidine 1-Benzyl, 4-methyl, 3-methylamine Moderate Chiral pharmaceuticals
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol Piperidine-Pyrimidine 3-hydroxymethyl, 6-ethoxy Low to moderate Targeted therapeutics

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